Benzyl 6-chloro-2,3-difluorobenzoate
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Overview
Description
Benzyl 6-chloro-2,3-difluorobenzoate is an organic compound with the molecular formula C14H9ClF2O2 It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 6-chloro-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2,3-difluorobenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-chloro-2,3-difluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidizing the benzyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine or fluorine atoms.
Reduction: Benzyl 6-chloro-2,3-difluorobenzyl alcohol.
Oxidation: 6-chloro-2,3-difluorobenzoic acid.
Scientific Research Applications
Benzyl 6-chloro-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its chemical structure and the nature of its interactions with other molecules. The presence of electron-withdrawing groups such as chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can modulate various biochemical pathways and processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-chloro-2-fluorobenzoate: Similar structure but with one less fluorine atom.
Benzyl 6-chloro-3-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Benzyl 6-chlorobenzoate: Lacks the fluorine atoms, making it less electron-withdrawing.
Uniqueness
Benzyl 6-chloro-2,3-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C14H9ClF2O2 |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
benzyl 6-chloro-2,3-difluorobenzoate |
InChI |
InChI=1S/C14H9ClF2O2/c15-10-6-7-11(16)13(17)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
BTDOSDJLJHHEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)F)Cl |
Origin of Product |
United States |
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